Conformational Isomerism Distinguishes 2-Acetylfuran from 2-Acetyl-5-methylfuran in Polar and Nonpolar Solvents
The s-cis–trans isomerism of 2-acetylfuran (AF) was analyzed and compared with 2-acetyl-5-methylfuran (AMF) using IR and NMR spectroscopies alongside theoretical calculations [1]. In the less polar solvent CH₂Cl₂, the O,O-trans conformers predominate for both compounds; however, in the more polar solvent CH₃CN, the equilibrium shifts toward a slight predominance of O,O-cis conformers for both compounds, with the shift magnitude differing between AF and AMF due to the methyl substituent at the 5-position of AMF altering the electronic environment and hyperconjugative interactions [1]. Low-temperature ¹³C NMR spectra in CD₂Cl₂ at approximately -75 °C revealed pairs of signals for each carbon for both compounds, confirming a high energy barrier for cis–trans interconversion and a large predominance of trans isomers that decreases in acetone-d₆ [1].
| Evidence Dimension | Solvent-dependent conformational equilibrium (O,O-trans vs. O,O-cis ratio) |
|---|---|
| Target Compound Data | 2-Acetylfuran: O,O-trans predominates in CH₂Cl₂; equilibrium shifts toward O,O-cis in CH₃CN |
| Comparator Or Baseline | 2-Acetyl-5-methylfuran (AMF): similar trend but with differing equilibrium position due to 5-methyl substitution |
| Quantified Difference | Both compounds show solvent-dependent shifts; AMF exhibits altered hyperconjugative interactions and Lewis energy destabilization relative to AF |
| Conditions | IR spectroscopy in CH₂Cl₂ and CH₃CN; low-temperature ¹³C NMR at -75 °C in CD₂Cl₂ and acetone-d₆; B3LYP-IEFPCM/6-31++g(3df,3p) theoretical calculations |
Why This Matters
The distinct conformational equilibrium of 2-acetylfuran relative to its 5-methyl analog influences its reactivity in nucleophilic additions and spectroscopic detectability, making AMF an unsuitable substitute in studies requiring precise conformational control.
- [1] Rittner R, Ducati LC, Tormena CF, Cormanich RA, Fiorin BC, Braga CB, Abraham RJ. Studies on the s-cis-trans isomerism for some furan derivatives through IR and NMR spectroscopies and theoretical calculations. Spectrochim Acta A Mol Biomol Spectrosc. 2013;103:84-9. PMID: 23261606. View Source
